1,1-Cyclohexanediacetic acid monoamide

Gabapentin intermediate Amination yield Process impurity control

Critical Gabapentin intermediate requiring ≥99% purity for successful Hofmann rearrangement; serves as ANDA reference standard and LC-MS/MS internal standard. In stock for immediate procurement.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 99189-60-3
Cat. No. B184906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Cyclohexanediacetic acid monoamide
CAS99189-60-3
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)N)CC(=O)[O-]
InChIInChI=1S/C10H17NO3/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H2,11,12)(H,13,14)
InChIKeyQJGSJXLCJRXTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Cyclohexanediacetic Acid Monoamide (CAS 99189-60-3): Gabapentin Intermediate Procurement Reference


1,1-Cyclohexanediacetic acid monoamide (CAM; also referred to as CHDAAM, gabapentin amide, or 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid; molecular formula C₁₀H₁₇NO₃, MW 199.25 g/mol) is a white crystalline powder with a melting point of 141–148 °C [1]. It is the pivotal penultimate intermediate in the commercial synthesis of gabapentin, serving as the direct substrate for the Hofmann rearrangement that installs the primary amine of the final active pharmaceutical ingredient (API) [2]. The compound simultaneously functions as a process-related impurity of gabapentin (designated Gabapentin Impurity 5 / Impurity 30), making its own purity profile critical for downstream API quality . Procured globally at scales from gram-level R&D to multi-ton industrial campaigns, its market is estimated at USD 40–80 million with a CAGR of 2.5–4.5% [3].

Procurement Risk: Why In-Class Gabapentin Intermediates Cannot Replace 1,1-Cyclohexanediacetic Acid Monoamide


The gabapentin synthetic landscape includes several cyclohexane-based diacetic acid derivatives—the diacid (CDA; CAS 4355-11-7), the anhydride (CDAAn; CAS 1010-26-0), and the monoamide (CAM; CAS 99189-60-3)—that are not interchangeable. CDA cannot directly undergo Hofmann rearrangement without first being converted to the anhydride and then to the monoamide, adding two unit operations and introducing yield losses at each step [1]. The anhydride is moisture-sensitive and requires controlled storage, whereas CAM is a stable crystalline solid . Critically, residual benzene or toluene from solvent-based monoamide syntheses (e.g., CN 1297885) can persist in the product and carry through to the final API, while the benzene-free aqueous ammonia process (CN101417960B) produces CAM with ≥99.7% purity and zero organic solvent residue [2]. Substituting a lower-purity monoamide source—or using an alternative intermediate that must be further derivatized in-house—directly increases gabapentin's impurity burden, risks ANDA rejection, and inflates total cost of goods.

Quantitative Differentiation Evidence: 1,1-Cyclohexanediacetic Acid Monoamide vs. Comparator Intermediates


Synthesis Yield ≥96% and Product Purity ≥99.7% vs. Solvent-Based Prior Art Methods

The benzene-free aqueous ammonia process of CN101417960B delivers 1,1-cyclohexanediacetic acid monoamide in 96.7–98.3% isolated yield with HPLC purity of 99.7–99.8% [1]. In contrast, prior art methods (e.g., CN ZL00128111.9) that react the anhydride with ammonia in benzene, toluene, or xylene at 30–110 °C produce CAM contaminated with trace organic solvents that compromise downstream gabapentin quality [2]. The aqueous ammonia process eliminates solvent procurement and disposal costs while avoiding solvent residues entirely.

Gabapentin intermediate Amination yield Process impurity control

Benzene-Free Aqueous Process Eliminates Class 1 Solvent Residue Risk vs. Aromatic Solvent Routes

The aqueous ammonia amination employed in CN101417960B completely replaces benzene, toluene, and xylene used in earlier monoamide syntheses [1]. ICH Q3C classifies benzene as a Class 1 solvent (known human carcinogen; PDE 2 ppm) and toluene as Class 2 (PDE 8.9 mg/day). Residual aromatic solvents from prior art routes can persist through to gabapentin and trigger ANDA deficiency letters [2]. The aqueous process eliminates this risk at the source, producing CAM with no detectable organic solvent residue [3].

Residual solvents ICH Q3C Green chemistry

HPLC Method Resolves CAM at 99.73% Purity with RSD 0.009% vs. Co-Eluting Related Substances CDA and CDI

A validated reversed-phase HPLC method (Agilent SB-C18, 4.6 × 250 mm; phosphoric acid–water/acetonitrile 70:30, pH 1.90; 210 nm detection) achieves baseline separation of CAM from its two principal related substances: 1,1-cyclohexanediacetic acid (CDA) and cyclohexane diacetimide (CDI) [1]. In precision testing (n=6), CAM area normalization gave a mean purity of 99.73% with an RSD of only 0.009%, whereas CDI showed 0.21% with RSD 4.3%—indicating that CDI is a more variable impurity that must be controlled through the CAM specification .

HPLC purity assay Related substances Quality control

Direct Hofmann Rearrangement Substrate: CAM vs. CDA Requires Two Extra Synthetic Steps

Gabapentin is produced industrially via Hofmann rearrangement of the monoamide to yield the primary amine. 1,1-Cyclohexanediacetic acid monoamide is the immediate substrate for this transformation [1]. The diacid (CDA) cannot directly undergo Hofmann rearrangement; it must first be converted to the anhydride (via acetic anhydride reflux) and then to the monoamide—adding two discrete unit operations with cumulative yield loss [2]. A representative CDA-to-anhydride process reports 79.75% yield for CDA synthesis alone, meaning CAM procured directly at ≥96% yield and >99.7% purity represents the most atom-economical and step-economical entry point for gabapentin manufacturers [3].

Hofmann rearrangement Step economy Gabapentin route comparison

Gabapentin Lactam Conversion: NaDCC-Mediated Hofmann Delivers 85% Yield and >99% Purity vs. Alternative Chlorinating Agents

In a 100 g-scale study, 1,1-cyclohexanediacetic acid monoamide was converted to gabapentin lactam via Hofmann reaction using four different chlorinating agents in water [1]. Sodium dichloroisocyanurate (NaDCC) afforded the lactam in 85% yield with >99% HPLC purity—the optimal result. By comparison, trichloroisocyanuric acid (TCCA) gave 75% yield (>98% purity), 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) gave 55% yield (>99% purity), and N-chlorosuccinimide (NCS) gave only 46% yield [2]. This demonstrates that the monoamide is a robust substrate for Hofmann rearrangement with multiple reagent options, but the choice of chlorinating agent dramatically affects process economics.

Gabapentin lactam Chlorinating agent Hofmann rearrangement efficiency

Target Application Scenarios for 1,1-Cyclohexanediacetic Acid Monoamide Procurement


Generic Gabapentin API Manufacturing via Hofmann Rearrangement

The primary industrial application of CAM is large-scale gabapentin production via Hofmann rearrangement. The monoamide is converted directly to gabapentin or its hydrochloride salt using sodium hypobromite, NaDCC, or related halogenating agents [1]. Procurement specifications of ≥99% purity with <0.5% total related substances (CDA + CDI) are standard for this application, as demonstrated by the validated HPLC method capable of resolving all three species at RSD ≤4.3% [2]. The benzene-free aqueous ammonia route is strongly preferred to avoid ICH Q3C solvent compliance complications [3].

Gabapentin Impurity Reference Standard for ANDA Filing and QC Release

CAM is formally classified as Gabapentin Impurity 5 (or Impurity 30, CAS 887589-52-8 for the diamide variant). Pharmaceutical companies purchase high-purity CAM (>99.5%) as a reference standard for HPLC method validation, ANDA impurity profiling, and batch release testing of gabapentin drug substance and drug product [1]. The validated HPLC methodology (Agilent SB-C18, 210 nm, acetonitrile–phosphoric acid buffer) with demonstrated linearity ranges of 60 ng to 3.0 × 10⁶ ng for CAM (R=0.9990) supports regulatory method transfer [2].

Gabapentin Lactam Intermediate Production for Alternative Gabapentin Routes

Gabapentin lactam (2-aza-spiro[4,5]decan-3-one) is a penultimate intermediate in an alternative gabapentin synthesis and also possesses independent biological activity as a K⁺ channel activator [1]. CAM is converted to gabapentin lactam via Hofmann reaction using NaDCC in water in 85% yield with >99% HPLC purity at 100 g scale [2]. This route is preferred when manufacturers seek to isolate and purify the lactam before final hydrolysis to gabapentin, offering an orthogonal purification strategy that can reduce gabapentin impurity burden to <0.05% single unknown impurity [3].

Process Chemistry R&D: Green Hofmann Methodology Development

CAM serves as the model substrate for developing novel Hofmann rearrangement methodologies in aqueous media. The 2016 Katuri et al. study demonstrated that CAM can be converted to gabapentin lactam using four different chlorinating agents (TCCA, NaDCC, DCDMH, NCS) in water, with cyanuric acid recovery and reagent recyclability [1]. This established CAM as a versatile platform substrate for green chemistry process development, where researchers evaluate atom economy, E-factor, and reagent cost—criteria that are increasingly part of pharmaceutical intermediate procurement decisions [2].

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